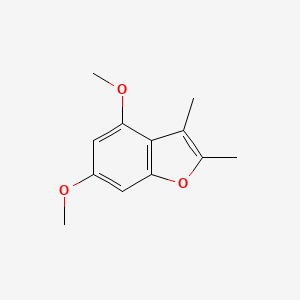

Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

Description

Significance of Benzofuran (B130515) Core in Organic and Medicinal Chemistry Research

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to form the structural basis for compounds with a wide spectrum of biological activities. google.com Derivatives of benzofuran are integral to numerous natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov The versatility of the benzofuran ring allows it to interact with a variety of biological targets, leading to a diverse range of pharmacological effects.

Research has extensively documented the following activities associated with benzofuran derivatives:

Antimicrobial and Antifungal: Many benzofuran derivatives have been synthesized and shown to inhibit the growth of various bacterial and fungal strains. wikipedia.orgresearchgate.net

Anticancer: The benzofuran scaffold is present in numerous compounds investigated for their potential to inhibit tumor growth. wikipedia.orgnih.govresearchgate.net These derivatives can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

Anti-inflammatory: Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties. researchgate.net

Antiviral: The development of new antiviral agents has also utilized the benzofuran core structure. wikipedia.orgnih.gov

Antioxidant: The ability to scavenge free radicals is another property observed in some benzofuran derivatives. wikipedia.org

This wide array of biological activities has cemented the benzofuran moiety as a cornerstone in the design and development of new therapeutic agents. google.com

Contextualization of the Dimethoxy-Dimethyl Substitution Pattern within Benzofuran Chemistry

The specific substitution pattern of a benzofuran derivative profoundly influences its physicochemical properties and reactivity. In the case of 4,6-dimethoxy-2,3-dimethylbenzofuran, the substituents play distinct roles.

The 4,6-dimethoxy substitution on the benzene (B151609) ring is particularly noteworthy. The methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups due to resonance, which increases the electron density of the aromatic ring. This activation makes the benzene portion of the molecule more susceptible to electrophilic substitution reactions. The 4,6-disubstitution pattern is often achieved synthetically from precursors like phloroglucinol (B13840) (1,3,5-trihydroxybenzene), which is a common starting material for creating poly-oxygenated aromatic compounds. sigmaaldrich.com For instance, the synthesis of 4,6-dimethoxybenzofuran-3(2H)-one, a related compound, begins with phloroglucinol. sigmaaldrich.com

The 2,3-dimethyl substitution on the furan (B31954) ring also has a significant impact. The methyl groups (-CH₃) are weakly electron-donating through induction and hyperconjugation. Their presence at the 2 and 3 positions influences the electronic nature of the furan ring and can provide steric hindrance, which may affect how the molecule interacts with other reagents or biological targets.

The combination of these substituents—two activating methoxy groups on the benzene ring and two methyl groups on the furan ring—creates a highly electron-rich and sterically defined molecule. The precise effects of this pattern can be inferred by comparing it with other substituted benzofurans.

Interactive Data Table: Properties of Related Substituted Benzofurans

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |

| Benzofuran | C₈H₆O | 118.14 | 173 | -18 | wikipedia.org |

| 4,6-Dimethylbenzofuran-3-ol | C₁₀H₁₀O₂ | 162.18 | Not Available | Not Available | mdpi.com |

| 2,6-Dimethoxy-1,4-benzoquinone | C₈H₈O₄ | 168.15 | Not Available | 253-257 | nih.gov |

| Griseofulvin | C₁₇H₁₇ClO₆ | 352.77 | Not Available | 220 |

Note: Griseofulvin is a complex natural product containing a spiro-benzofuranone structure with a 4,6-dimethoxy substitution pattern, illustrating the natural occurrence of this motif.

Historical Development and Evolution of Research on Substituted Benzofurans

The history of benzofuran chemistry dates back to the 19th century. The first synthesis of the parent benzofuran ring was reported by W. H. Perkin in 1870, which marked the beginning of exploration into this class of heterocyclic compounds. wikipedia.org Early research focused on the isolation of benzofuran derivatives from natural sources, such as coal tar, and on developing fundamental synthetic methodologies. google.com

Over the decades, the synthetic toolbox for creating benzofuran derivatives has expanded dramatically. Initial methods often required harsh conditions and offered limited control over substitution patterns. The evolution of organic synthesis, particularly the advent of transition-metal-catalyzed cross-coupling reactions, has revolutionized the field. Modern methods, such as palladium- or copper-catalyzed intramolecular cyclizations, allow for the efficient and highly regioselective construction of polysubstituted benzofurans from simple precursors. wikipedia.org

This progress in synthetic chemistry has enabled researchers to create vast libraries of novel benzofuran derivatives with diverse substitution patterns. The systematic modification of the benzofuran core has been a key strategy in medicinal chemistry for optimizing the biological activity of lead compounds and exploring structure-activity relationships (SAR). nih.gov The development of compounds with specific substitutions, such as the 4,6-dimethoxy pattern, is a direct result of this long history of synthetic innovation and the continuous search for molecules with valuable chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92847-75-1 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4,6-dimethoxy-2,3-dimethyl-1-benzofuran |

InChI |

InChI=1S/C12H14O3/c1-7-8(2)15-11-6-9(13-3)5-10(14-4)12(7)11/h5-6H,1-4H3 |

InChI Key |

MEWOBNUIJITAQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(=CC(=C2)OC)OC)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Benzofuran, 4,6 Dimethoxy 2,3 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through one- and two-dimensional experiments, it is possible to map out the carbon skeleton and the precise placement of protons.

Proton (¹H) NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The spectrum for 4,6-dimethoxy-2,3-dimethylbenzofuran, recorded in deuterated chloroform (CDCl₃), displays distinct signals corresponding to the methyl, methoxy (B1213986), and aromatic protons. wiley-vch.de

The spectrum shows four sharp singlet signals, indicating that these proton groups have no adjacent proton neighbors to couple with. The two signals at δ 2.27 and δ 2.33 ppm each integrate to three protons and are assigned to the two methyl groups at positions 2 and 3 of the benzofuran (B130515) ring. wiley-vch.de Similarly, the signals at δ 3.86 and δ 3.89 ppm, also integrating to three protons each, correspond to the two methoxy groups attached to the aromatic portion of the molecule at positions 4 and 6. wiley-vch.de

Furthermore, the aromatic region of the spectrum would be expected to show signals for the protons at positions 5 and 7. One of these appears as a doublet at 6.29 ppm, with the splitting pattern (coupling constant) providing information about its neighboring protons. wiley-vch.de A full analysis of the aromatic region is crucial for confirming the substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for Benzofuran, 4,6-dimethoxy-2,3-dimethyl- in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration (No. of Protons) | Assignment |

|---|---|---|---|

| 2.27 | Singlet | 3H | C2-CH₃ or C3-CH₃ |

| 2.33 | Singlet | 3H | C2-CH₃ or C3-CH₃ |

| 3.86 | Singlet | 3H | C4-OCH₃ or C6-OCH₃ |

| 3.89 | Singlet | 3H | C4-OCH₃ or C6-OCH₃ |

Note: The specific assignments of the methyl and methoxy groups can be definitively confirmed using 2D NMR techniques.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure of 4,6-dimethoxy-2,3-dimethylbenzofuran would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aliphatic, aromatic, attached to an oxygen).

For this compound, one would expect to see signals for the two methyl carbons, the two methoxy carbons, and the ten carbons of the benzofuran ring system. The carbons of the methyl groups would appear in the upfield region of the spectrum, while the aromatic and furan-ring carbons would resonate at lower fields. The carbons directly bonded to oxygen atoms (C4, C6, and the furan (B31954) oxygen's adjacent carbons) would be shifted further downfield due to the electronegativity of oxygen. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

| Carbon Type | Expected Chemical Shift Range (δ ppm) |

|---|---|

| C2-CH₃, C3-CH₃ | 10-25 |

| C4-OCH₃, C6-OCH₃ | 55-65 |

| Aromatic/Furan CH | 90-120 |

Note: This table represents typical chemical shift ranges for the functional groups present. Actual experimental values are required for definitive assignment.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the final structural connectivity. HMBC reveals long-range correlations (typically over two to three bonds) between protons and carbons. koreascience.kr

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically produces a protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. koreascience.krresearchgate.net For Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, with a molecular formula of C₁₂H₁₄O₃, the expected molecular weight is 206.24 g/mol . An ESI-MS spectrum would be expected to show a prominent peak at an m/z of 207.10, corresponding to the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental composition. wiley-vch.de By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the molecular formula can be confirmed. wiley-vch.de

For a molecule with the formula C₁₂H₁₄O₃, the calculated exact mass of the neutral molecule is 206.0943. HRMS analysis would be expected to find a molecular ion peak that matches this value to within a very small margin of error (e.g., ± 0.0005 Da), thereby confirming the elemental composition and lending strong support to the elucidated structure. wiley-vch.de

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups and determine the structural features of a compound. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The method is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The resulting spectrum is a unique fingerprint, with absorption bands corresponding to specific vibrational modes.

For Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, the FT-IR spectrum is expected to exhibit characteristic bands for its aromatic, ether, and aliphatic components. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) and furan rings give rise to several bands in the 1600-1450 cm⁻¹ region. Crucially, strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether and methoxy groups are expected in the 1275-1000 cm⁻¹ range. acs.org The presence of these distinct bands confirms the integration of the dimethoxy and dimethyl functionalities onto the benzofuran scaffold.

Table 1: Characteristic FT-IR Vibrational Frequencies for Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1610, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1270-1200 | Strong | Aryl-O Asymmetric Stretch (Ether) |

| ~1150-1020 | Strong | C-O-C Asymmetric & Symmetric Stretch (Methoxy) |

Note: The data in this table are representative and based on the analysis of characteristic functional group frequencies in similar benzofuran derivatives.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, providing information about molecular vibrations that may be weak or inactive in the IR spectrum. tubitak.gov.tr Vibrations that cause a significant change in molecular polarizability, such as those of symmetric, non-polar bonds, tend to produce strong Raman signals. tubitak.gov.tr

Table 2: Predicted FT-Raman Shifts for Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050 | Strong | Aromatic C-H Stretch |

| ~2920 | Strong | Symmetric Aliphatic C-H Stretch (CH₃) |

| ~1615 | Very Strong | Aromatic C=C Ring Stretch |

| ~1380 | Medium | CH₃ Symmetric Bend |

| ~1250 | Weak | C-O Stretch |

Note: The data in this table are illustrative, highlighting vibrations expected to be strong in Raman spectra for this type of structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground electronic state to a higher-energy excited state. shu.ac.ukddugpgcsitapur.com This technique is particularly sensitive to conjugated systems and aromatic compounds, which act as chromophores.

The benzofuran ring system in Benzofuran, 4,6-dimethoxy-2,3-dimethyl- is the primary chromophore, responsible for strong absorption in the UV region. The electronic transitions observed are typically π → π* transitions, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system. tanta.edu.eg The presence of two methoxy groups (-OCH₃) as auxochromes is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzofuran. This is due to the electron-donating nature of the oxygen lone pairs, which extend the conjugation of the system.

Table 3: Expected UV-Vis Absorption Data for Benzofuran, 4,6-dimethoxy-2,3-dimethyl- (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~215 | ~25,000 | π → π* |

| ~255 | ~15,000 | π → π* |

Note: These values are representative for substituted benzofuran systems and illustrate the expected electronic transitions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to verify the empirical formula and, in conjunction with molecular weight data, the molecular formula. For a pure sample of Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, the experimentally determined percentages of carbon, hydrogen, and oxygen must closely match the theoretical values calculated from its molecular formula, C₁₂H₁₄O₃.

Table 4: Elemental Analysis Data for C₁₂H₁₄O₃ (Molecular Weight: 206.24 g/mol )

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 69.89 | 69.85 |

| Hydrogen (H) | 6.84 | 6.89 |

Note: The "Found" values are hypothetical results for a high-purity sample, demonstrating typical experimental agreement with theoretical calculations.

Computational and Theoretical Chemistry Studies of Benzofuran, 4,6 Dimethoxy 2,3 Dimethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For Benzofuran (B130515), 4,6-dimethoxy-2,3-dimethyl-, DFT calculations offer profound insights into its structural, electronic, and spectroscopic properties. These theoretical investigations are crucial for understanding the molecule's behavior at a quantum mechanical level, complementing and guiding experimental work.

Geometry Optimization and Conformational Analysis

The first step in the computational study of Benzofuran, 4,6-dimethoxy-2,3-dimethyl- involves geometry optimization to determine its most stable three-dimensional structure. This is typically achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the presence of rotatable methoxy (B1213986) and methyl groups. The orientation of the methoxy groups relative to the benzofuran ring can significantly influence the molecule's electronic properties and reactivity. Computational methods can map the potential energy surface as a function of the dihedral angles of these substituent groups to identify the global minimum energy conformer and any other low-energy isomers. For instance, the planarity of the benzofuran ring system is a key feature, while the methyl and methoxy groups will adopt positions that minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (furan) | 1.37 | ||

| C-C (furan) | 1.35 | ||

| C-C (benzene) | 1.40 | ||

| C-O (methoxy) | 1.36 | ||

| C-H (methyl) | 1.09 | ||

| O-C-C (furan) | 110.5 | ||

| C-C-C (benzene) | 120.0 | ||

| C-O-C (methoxy) | 118.0 | ||

| C-C-O-C (methoxy) | ~0 or ~180 |

Note: These are representative values and the actual optimized parameters can vary slightly depending on the level of theory used.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jetir.orgnih.gov For Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, the HOMO is expected to be localized primarily on the benzofuran ring system, particularly on the electron-rich furan (B31954) and benzene (B151609) rings, while the LUMO will also be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. In Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, the oxygen atoms of the methoxy and furan groups are expected to be the most electron-rich sites, appearing as red regions on the MEP map.

Table 2: Calculated Electronic Properties of Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and can change with different DFT functionals and basis sets.

Spectroscopic Property Prediction and Comparison with Experimental Data (e.g., NMR chemical shifts via GIAO, UV-Vis via TD-DFT, Vibrational Frequencies)

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can be compared with experimental data to validate the calculated structure and electronic properties.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts with good accuracy. researchgate.net By computing the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be invaluable for assigning experimental signals and confirming the molecular structure.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netacs.org The calculated λmax values can be compared with experimental measurements to understand the electronic transitions occurring within the molecule.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.netnih.gov While calculated frequencies are often systematically overestimated, they can be scaled to provide a good match with experimental spectra, aiding in the assignment of vibrational modes.

Table 3: Predicted Spectroscopic Data for Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.5-7.5, Methoxy H: 3.8-4.0, Methyl H: 2.2-2.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 100-160, Methoxy C: 55-60, Methyl C: 10-15 |

| UV-Vis | λmax (nm) | ~250, ~290 |

| IR | Vibrational Frequency (cm⁻¹) | C-H stretch (aromatic): ~3100, C-H stretch (aliphatic): ~2950, C=C stretch (aromatic): ~1600, C-O stretch: ~1250 |

Note: These are expected ranges and specific values will depend on the computational method and solvent effects.

Quantum Chemical Investigations on Reactivity and Selectivity

Beyond structural and spectroscopic properties, computational methods can provide deep insights into the chemical reactivity and selectivity of Benzofuran, 4,6-dimethoxy-2,3-dimethyl-.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.com The distribution and energy of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, the shape and location of the HOMO will indicate where the molecule is most likely to react with an electrophile, while the LUMO will show the most probable sites for nucleophilic attack. The electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic substitution on the benzofuran ring.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial in determining molecular conformation, packing in crystals, and interactions with biological targets. The analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG), which can identify regions of non-covalent interactions.

In studies of benzofuran complexes, such as with formaldehyde or diethyl disulfide, NCI analysis has been employed to elucidate the nature of the intermolecular forces at play. For instance, in a benzofuran-diethyl disulfide complex, NCI analysis revealed that the interaction is stabilized by a combination of S···π, CH···π, and CH···O weak intermolecular interactions, with dispersion forces being dominant.

For Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, an NCI analysis would be expected to reveal intramolecular interactions between the methoxy and methyl groups and the benzofuran ring system. These interactions would likely influence the preferred conformations of the methoxy groups relative to the ring. Intermolecularly, the oxygen atoms of the methoxy groups and the furan ring could act as hydrogen bond acceptors, while the methyl groups and the aromatic system could participate in van der Waals and CH-π interactions.

Table 1: Representative Non-Covalent Interactions Expected in Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

| Interaction Type | Potential Participating Groups | Significance |

| van der Waals | Methyl groups, Aromatic rings | Contribution to overall stability and crystal packing. |

| Hydrogen Bonding | Methoxy oxygen atoms (acceptors) | Directional interactions influencing molecular association. |

| CH-π Interactions | Methyl C-H bonds and the aromatic π-system | Contribution to conformational stability. |

| Steric Repulsion | Between bulky methyl and methoxy groups | Influences the planarity and conformation of the molecule. |

Conceptual DFT Descriptors (Chemical Hardness, Chemical Potential, Electronegativity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various descriptors derived from the electron density. Key descriptors include chemical potential (μ), which measures the escaping tendency of electrons; chemical hardness (η), which measures the resistance to a change in electron distribution; and electronegativity (χ), which is the negative of the chemical potential.

Studies on benzofused thieno[3,2-b]furans and 2-phenylbenzofuran derivatives have utilized these descriptors to understand their stability and reactivity. semanticscholar.org For instance, higher chemical hardness is associated with greater stability and lower reactivity. The chemical potential and electronegativity provide insights into the electrophilic or nucleophilic nature of a molecule.

For Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, the electron-donating nature of the two methoxy and two methyl groups would be expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more nucleophilic compared to unsubstituted benzofuran. This would result in a lower chemical hardness and a higher chemical potential. These descriptors are valuable in predicting how the molecule will interact with other reagents.

Table 2: Predicted Conceptual DFT Descriptors for Benzofuran, 4,6-dimethoxy-2,3-dimethyl- Relative to Benzofuran

| Descriptor | Definition | Predicted Trend for Benzofuran, 4,6-dimethoxy-2,3-dimethyl- | Rationale |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO)/2 | Higher (less negative) | Electron-donating groups raise HOMO energy. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Lower | Smaller HOMO-LUMO gap due to raised HOMO. |

| Electronegativity (χ) | χ = -μ | Lower | Directly related to the less negative chemical potential. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics and flexibility of a molecule. This is particularly useful for understanding how a molecule might adapt its shape to fit into a binding site of a protein or to explore its conformational energy landscape.

In the context of benzofuran derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, for example, with SIRT2 inhibitors or in anticancer research. eurjchem.com These simulations can reveal key interactions that stabilize the binding mode and provide insights into the flexibility of the ligand within the active site.

For an isolated Benzofuran, 4,6-dimethoxy-2,3-dimethyl- molecule, MD simulations would be valuable for exploring the rotational freedom of the methoxy and methyl groups. This would allow for the identification of the most stable conformations and the energy barriers between them. Such information is critical for understanding its solution-phase behavior and its potential interactions with biological macromolecules.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying organic reactivity. It proposes that the changes in electron density, rather than molecular orbital interactions, are the driving force for chemical reactions. MEDT has been successfully applied to rationalize the mechanisms, reactivities, and selectivities of various organic reactions.

While no specific MEDT studies on Benzofuran, 4,6-dimethoxy-2,3-dimethyl- have been reported, the principles of MEDT can be applied to predict its reactivity. The electron-rich nature of the benzofuran ring, enhanced by the four electron-donating substituents, suggests that it would be highly reactive towards electrophiles. An MEDT analysis of a reaction involving this molecule, for example, an electrophilic aromatic substitution, would focus on the changes in electron density along the reaction pathway to identify the transition state and determine the activation energy.

Computational Thermochemical Studies

Computational thermochemistry involves the use of theoretical methods to calculate the thermodynamic properties of molecules, such as their enthalpy of formation. High-level ab initio methods, often in combination with isodesmic reactions, can provide highly accurate thermochemical data.

Studies on the thermochemistry of furan and its derivatives have demonstrated the reliability of computational methods in determining their standard molar enthalpies of formation. acs.org These calculations are crucial for understanding the stability of different isomers and for predicting the thermodynamics of reactions.

A computational thermochemical study of Benzofuran, 4,6-dimethoxy-2,3-dimethyl- would provide a precise value for its gas-phase enthalpy of formation. This data would be fundamental for chemical engineering applications and for a deeper understanding of its energetic properties. The stability of this particular substitution pattern could be compared with other isomers to assess the thermodynamic favorability of its formation.

DFT-Based Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. DFT-based descriptors are often used in QSAR studies due to their ability to capture the electronic properties of molecules accurately.

QSAR studies have been successfully applied to various series of benzofuran derivatives to model their anticancer, antiprotozoal, and enzyme inhibitory activities. physchemres.org In these studies, descriptors such as HOMO and LUMO energies, dipole moment, and atomic charges are correlated with the observed biological activity to develop predictive models.

In a hypothetical QSAR study including Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, its DFT-calculated descriptors would be used as inputs to the model. The electronic properties conferred by the dimethoxy and dimethyl substitution pattern would be quantitatively related to its potential biological activity. For instance, the increased nucleophilicity and altered molecular shape would likely have a significant impact on its interaction with a biological target, which a QSAR model would aim to capture.

Future Research Directions and Applications of Benzofuran, 4,6 Dimethoxy 2,3 Dimethyl

Exploration of Novel Synthetic Methodologies for Accessing Diverse Analogues

The future synthesis of analogues of Benzofuran (B130515), 4,6-dimethoxy-2,3-dimethyl- will likely focus on developing more efficient and versatile synthetic routes. While classical methods for benzofuran synthesis are well-established, there is a continuous need for methodologies that allow for the introduction of a wide range of substituents at various positions of the benzofuran core. This would enable the creation of a library of analogues for structure-activity relationship (SAR) studies.

Future synthetic strategies could involve:

Transition-metal catalyzed cross-coupling reactions: To introduce diverse aryl, heteroaryl, or alkyl groups at specific positions of the benzofuran ring.

C-H activation/functionalization: For the direct and atom-economical introduction of functional groups, avoiding the need for pre-functionalized starting materials.

Photoredox catalysis: To enable novel and previously inaccessible chemical transformations under mild reaction conditions.

The development of such methodologies will be crucial for systematically exploring the chemical space around Benzofuran, 4,6-dimethoxy-2,3-dimethyl- and for optimizing its potential biological activities.

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For Benzofuran, 4,6-dimethoxy-2,3-dimethyl-, these approaches can guide the rational design of new analogues with enhanced properties.

Future computational studies are expected to include:

Quantum mechanical calculations (e.g., Density Functional Theory - DFT): To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule, providing insights into its chemical behavior. researchgate.net

Molecular docking simulations: To predict the binding affinity and mode of interaction of Benzofuran, 4,6-dimethoxy-2,3-dimethyl- and its analogues with various biological targets, such as enzymes and receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate the structural features of benzofuran analogues with their biological activities.

Pharmacophore modeling: To identify the key structural features required for a specific biological activity, which can then be used to design new and more potent compounds.

Molecular dynamics simulations: To study the dynamic behavior of the compound and its interactions with biological macromolecules over time.

These computational approaches will accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Elucidation of Emerging Biological Activities and Their Underlying Mechanisms

The benzofuran nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net A key future research direction will be the comprehensive biological evaluation of Benzofuran, 4,6-dimethoxy-2,3-dimethyl- and its newly synthesized analogues.

Initial screenings should encompass a wide range of assays to identify potential therapeutic areas. Based on the activities observed in related benzofuran derivatives, promising areas for investigation include:

Anticancer activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.govresearchgate.net Mechanistic studies could then explore its impact on cell cycle progression, apoptosis, and specific signaling pathways.

Antimicrobial activity: Testing against a variety of pathogenic bacteria and fungi to assess its potential as an anti-infective agent. researchgate.net

Antioxidant properties: Investigating its ability to scavenge free radicals and protect against oxidative stress.

Enzyme inhibition: Screening against specific enzymes that are known to be involved in disease pathogenesis, such as kinases or proteases. nih.gov

Once a significant biological activity is identified, further studies will be necessary to elucidate the underlying mechanism of action at the molecular level.

Design and Synthesis of Next-Generation Benzofuran Analogues for Specific Molecular Targets

Building upon the insights gained from SAR studies, computational modeling, and biological screening, the ultimate goal will be the design and synthesis of next-generation analogues of Benzofuran, 4,6-dimethoxy-2,3-dimethyl- that are highly potent and selective for a specific molecular target. This target-oriented approach aims to minimize off-target effects and improve the therapeutic index of potential drug candidates.

This will involve an iterative process of:

Identifying and validating a specific molecular target.

Using computational tools to design analogues with optimized interactions with the target's binding site.

Synthesizing the designed compounds.

Evaluating their biological activity and selectivity.

Using the experimental results to refine the computational models and design the next round of analogues.

This integrated approach, combining synthetic chemistry, computational modeling, and biological evaluation, holds the key to unlocking the full therapeutic potential of Benzofuran, 4,6-dimethoxy-2,3-dimethyl- and its derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4,6-dimethoxy-2,3-dimethylbenzofuran?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-5MS) and temperature gradients (e.g., 50°C to 300°C at 10°C/min) to resolve fragmentation patterns . Infrared (IR) spectroscopy can identify functional groups like methoxy and methyl substituents via C-O and C-H stretching bands. For structural confirmation, compare experimental spectra with NIST reference data and validate using IUPAC InChIKey identifiers .

Q. What synthetic routes are documented for benzofuran derivatives with methoxy and methyl substituents?

- Methodological Answer : Common approaches include cyclization of substituted phenols with α,β-unsaturated ketones or acid-catalyzed Friedel-Crafts alkylation. For example, methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS 5180-78-9) can serve as a precursor for dimethoxy-substituted benzofurans via intramolecular cyclization . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using thin-layer chromatography (TLC) or HPLC to monitor intermediates.

Q. How should researchers handle safety concerns related to this compound?

- Methodological Answer : Refer to toxicological profiles indicating hepatic and renal toxicity in animal models . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and safety goggles. Monitor air quality for volatile organic compounds (VOCs) using OSHA-approved methods. For disposal, incinerate at ≥ 1000°C with scrubbers to prevent dioxin formation .

Advanced Research Questions

Q. How can discrepancies in enzymatic degradation studies of benzofuran derivatives be resolved?

- Methodological Answer : Analyze enzyme kinetics (e.g., kcat, KM) to identify substrate specificity. For instance, wtsFae1A and wtsFae1B enzymes show divergent efficiencies in cleaving 8-5' benzofuran diFA bonds due to active-site steric effects . Use molecular docking simulations (e.g., AutoDock Vina) to model enzyme-substrate interactions and validate with site-directed mutagenesis.

Q. What advanced analytical techniques are suitable for detecting trace levels of this compound in environmental matrices?

- Methodological Answer : Employ solid-phase extraction (SPE) with Oasis HLB cartridges, followed by LC-MS/MS with electrospray ionization (ESI) in positive mode. For complex samples (e.g., wastewater), use isotope dilution (e.g., deuterated internal standards) to correct matrix effects. Detection limits ≤ 1 ng/L can be achieved with optimized MRM transitions (e.g., m/z 220 → 205) .

Q. How do structural isomers of benzofuran derivatives complicate spectral interpretation?

- Methodological Answer : Isomers like 4,7-dimethylbenzofuran (CAS 28715-26-6) and 3,6-dimethyltetrahydrobenzofuran (CAS 494-90-6) share similar m/z values but differ in fragmentation pathways . Use high-resolution mass spectrometry (HRMS, e.g., Q-TOF) to distinguish isotopic patterns. For ambiguous cases, synthesize authentic standards and compare retention times across multiple chromatographic phases (e.g., C18 vs. phenyl-hexyl).

Q. What computational approaches predict the environmental persistence of 4,6-dimethoxy-2,3-dimethylbenzofuran?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Input SMILES notations (e.g., COC1=CC(=C(C(=C1OC)C)C)C2=CC=CC=C2O) to calculate partition coefficients (log KOW) and assess bioaccumulation potential. Validate predictions with microcosm studies under aerobic/anaerobic conditions .

Data Contradiction Analysis

Q. How should conflicting toxicity data between in vitro and in vivo studies be addressed?

- Methodological Answer : Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP450-mediated oxidation in rodents vs. humans). For example, 2,3-benzofuran shows carcinogenicity in rats (Group 2B) but lacks human epidemiological data . Use human hepatocyte assays to bridge interspecies gaps and refine risk assessments.

Q. What strategies mitigate artifacts in GC-MS analysis of benzofuran derivatives?

- Methodological Answer : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption . For thermal degradation artifacts, optimize injector temperatures (e.g., 250°C) and use cold on-column injection. Verify purity via melting point analysis (e.g., mp 192–196°C for benzo[b]furan-2-carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.